

# Advanced Technical Guide: (3S,4R)-4-Methoxyoxolane-3-sulfonyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride

CAS No.: 2249724-62-5

Cat. No.: B2457398

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## Executive Summary: The "Escape from Flatland"

**(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride** is a high-value chiral building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional aromatic sulfonyl chlorides, this saturated heterocyclic scaffold offers three critical advantages for medicinal chemistry:

- **Increased Fsp3 Character:** It introduces three-dimensionality to drug candidates, improving solubility and metabolic stability compared to planar phenyl rings.[1]
- **Dipole Modulation:** The 4-methoxy substituent and the oxolane oxygen create a specific dipole vector that can engage in unique hydrogen bond accepting interactions within a protein pocket.[1]
- **Stereochemical Vector Control:** The (3S,4R) configuration locks the sulfonyl and methoxy groups in a specific trans-orientation, allowing precise probing of active site geometry.[1]

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8]

While the parent molecule, tetrahydrofuran-3-sulfonyl chloride, is indexed under CAS 1207346-29-9, the specific (3S,4R)-4-methoxy analog is often a catalog item in specialized libraries (e.g.,

Enamine, WuXi) and may not have a widely established public CAS number.[1] It is identified by its IUPAC name and stereochemical descriptors.[1]

## Nomenclature & Identifiers

Property	Detail
IUPAC Name	(3S,4R)-4-methoxyoxolane-3-sulfonyl chloride
Common Name	Trans-4-methoxytetrahydrofuran-3-sulfonyl chloride
Parent Scaffold CAS	1207346-29-9 (Unsubstituted THF-3-sulfonyl chloride)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>4</sub> S
Molecular Weight	200.64 g/mol
Chirality	(3S, 4R) - Trans diastereomer
SMILES	<chem>CO[C@@H]1COCC1S(=O)(=O)Cl</chem>

## Predicted Physicochemical Properties

Note: Properties below are derived from structure-activity relationship (SAR) data of analogous sulfonyl chlorides.

Parameter	Value / Description	Implications for Handling
Physical State	Colorless to pale yellow viscous oil	Difficult to crystallize; handle as neat oil or solution.[1]
Boiling Point	~110°C (at 0.5 mmHg)	Thermal instability risk; distillation requires high vacuum.[1]
Density	~1.35 g/cm <sup>3</sup>	Denser than water/ether; facilitates phase separation.
Solubility	Soluble in DCM, THF, EtOAc	Reacts violently with water/alcohols.
Stability	Moisture Sensitive (Lachrymator)	Hydrolyzes to sulfonic acid + HCl upon air exposure.[1]

## Synthetic Methodology & Manufacturing

The synthesis of **(3S,4R)-4-methoxyoxolane-3-sulfonyl chloride** requires controlling two chiral centers.[1] The most robust route utilizes the "Chiral Pool" approach starting from tartaric acid derivatives or kinetic resolution of 2,5-dihydrofuran derivatives.[1]

### The "Trans-Opening" Strategy

The trans relationship between the C3-sulfonyl and C4-methoxy groups is best established via the ring-opening of an epoxide intermediate.[1]

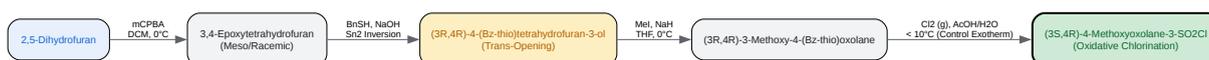
#### Step-by-Step Protocol:

- Epoxidation: Epoxidation of 2,5-dihydrofuran (or chiral equivalent) to 3,4-epoxytetrahydrofuran.[1]
- Nucleophilic Opening: Ring opening with a thiol source (e.g., benzyl mercaptan or thioacetic acid) under basic conditions.[1] This proceeds via an S<sub>N</sub>2 mechanism, naturally yielding the trans-alcohol.
- O-Alkylation: Methylation of the resulting C4-hydroxyl group using MeI/NaH to install the methoxy group.[1]

- Oxidative Chlorination: The critical step. The sulfide/thioacetate is converted directly to the sulfonyl chloride using Chlorine gas ( ) in aqueous acetic acid or N-chlorosuccinimide (NCS) with dilute HCl.[1]

## Reaction Pathway Diagram

The following diagram illustrates the stereochemical flow, ensuring the (3S,4R) configuration is maintained.



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Figure 1: Synthetic route leveraging epoxide ring-opening to establish trans-stereochemistry.

## Handling, Stability & Quality Control Degradation Mechanism

Sulfonyl chlorides on aliphatic rings are generally less stable than their aromatic counterparts. The electron-withdrawing oxygen in the THF ring destabilizes the C-S bond slightly, but the primary degradation pathway is hydrolysis.[1]

- Hydrolysis:
- Thermal Decomposition: Above 60°C, risk of extrusion, though less common in saturated rings than in heterocyclic aromatic sulfonyl chlorides (e.g., pyridine-sulfonyl chlorides).[1]

## Storage Protocol (Self-Validating)

To ensure reagent integrity, follow this storage logic:

- Container: Teflon-lined septa in amber glass vials.

- Atmosphere: Argon blanket (heavier than air, provides better barrier than Nitrogen).[1]
- Temperature: Store at -20°C.
- Validation: Before use, take a small aliquot for <sup>1</sup>H NMR in CDCl<sub>3</sub>.
  - Pass Criteria: Distinct doublet/multiplet for the proton alpha to the sulfonyl group (~4.0-4.5 ppm).[1]
  - Fail Criteria: Broadening of peaks or appearance of sulfonic acid protons (variable, usually >10 ppm) or loss of the specific methoxy singlet sharpness.[1]

## Application in Medicinal Chemistry

This reagent is designed to react with nucleophiles (amines, alcohols) to generate sulfonamides and sulfonate esters.[1]

## General Coupling Protocol (Parallel Synthesis Compatible)

This protocol is optimized to prevent hydrolysis while maximizing yield with valuable chiral amines.[1]

Reagents:

- **(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride** (1.1 equiv)[1]
- Amine partner (1.0 equiv)[1]
- Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]
- Solvent: Anhydrous DCM or THF

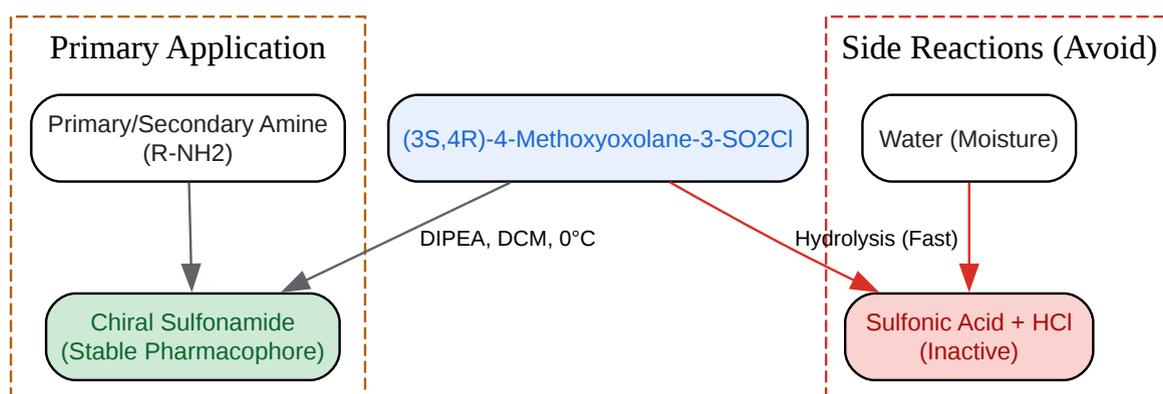
Workflow:

- Dissolve amine and base in anhydrous DCM under

[1]

- Cool to 0°C.
- Add sulfonyl chloride dropwise (neat or as a stock solution in DCM).
- Warm to Room Temperature (RT) and stir for 2-4 hours.
- Quench: Add 1M HCl (aq) to remove unreacted amine and hydrolyze excess sulfonyl chloride.
- Isolation: Phase separate, dry organic layer over

## Reactivity Diagram



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Figure 2: Reactivity profile highlighting the competition between productive coupling and hydrolysis.[1]

## References

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Phone: (601) 213-4426

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